Potassium hexafluoroantimonate

Vue d'ensemble

Description

Potassium hexafluoroantimonate is not directly discussed in the provided papers. However, related compounds and the behavior of potassium in coordination with fluorine-containing ligands are mentioned. For instance, potassium fluoride (KF) is highlighted for its use in fluorination reactions due to its safety, ease of handling, and low cost . Potassium trifluoroperoxotitanate(IV) trihydrate is another example of a potassium compound with fluorine ligands, synthesized from a reaction involving TiO2, HF, H2O2, and KOH . These examples suggest that potassium can form stable compounds with fluorine-containing ligands, which is relevant to understanding potassium hexafluoroantimonate.

Synthesis Analysis

The synthesis of potassium-containing fluorine compounds is exemplified by the preparation of potassium (trifluoromethyl)trifluoroborate, where potassium fluoride reacts with (trifluoromethyl)trimethylsilane and trimethoxyborane, followed by the addition of aqueous hydrogen fluoride . This process indicates that potassium fluoride can be a starting material for synthesizing other potassium fluorine compounds, potentially including potassium hexafluoroantimonate.

Molecular Structure Analysis

The molecular structure of potassium compounds with fluorine ligands can vary. For example, the crystal structure of potassium hexafluoroplatinate (IV) is based on a hexagonal unit cell with slightly irregular octahedral coordination around the platinum center . This suggests that potassium hexafluoroantimonate may also exhibit a complex coordination environment.

Chemical Reactions Analysis

The chemical reactivity of potassium in the presence of fluorine ligands is demonstrated in the synthesis of various compounds. For instance, potassium fluoride is used in the enantioselective synthesis of β-fluoroamines, indicating its reactivity in asymmetric C-F bond formation . This reactivity could be relevant when considering the chemical reactions of potassium hexafluoroantimonate.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium fluorine compounds are influenced by their synthesis methods and molecular structures. For example, the crystalline structure of potassium hexatitanate affects its photocatalytic properties and mechanical performance in composites . Similarly, the microsolvation of the potassium ion with aromatic rings, such as hexafluorobenzene, reveals the structural and energetic properties of solvation shells around potassium ions . These studies suggest that the properties of potassium hexafluoroantimonate would be influenced by its crystalline structure and the nature of its interactions with other molecules.

Applications De Recherche Scientifique

Thermal Properties : The heat capacity of potassium hexafluoroantimonate(V) has been measured from 21 to 284 K, indicating no transitions or thermal anomalies in this temperature range. This suggests stable thermal properties, making it suitable for applications requiring consistent thermal behavior (Walters & Staveley, 1985).

Radical Formation in Radiation Studies : Exposure to gamma rays produces radicals in potassium hexafluoroantimonate, demonstrating its potential in studying radical formation and electron spin resonance spectra under irradiation conditions (Symons, 1971).

Polymerization Initiator : It's used for the electrochemically induced polymerization of vinyl ether monomers. The reaction rate can be adjusted, and the polymers exhibit high thermo-stability, highlighting its role in material science and polymer chemistry (Yang et al., 2014).

Study of Electrolyte Disturbances : In a study related to hydrofluoric acid exposure, potassium hexafluoroantimonate was referenced in the context of electrolyte disturbances, suggesting its relevance in medical or toxicological research (Hultén et al., 2004).

Radiofluorination in Biomolecule Labeling : Its use in the copper-catalyzed H-F insertion into α-diazocarbonyl compounds, adapted for radiofluorination, indicates applications in the labeling of biomolecules for medical imaging and research (Gray et al., 2016).

Chemical Binding of Noble Gases : It is used in reactions to bind noble gases, crucial in controlling environmental emissions from radiochemical plants and atomic power stations (Artyukhov et al., 1975).

Fluoride Ion Conductivity : Potassium hexafluoroantimonate shows significant fluoride ion conductivity, which is vital in the development of batteries and other energy storage devices (Kawahara et al., 2021).

Electrolyte Additive in Lithium Metal Batteries : It serves as an electrolyte additive to enhance the performance of lithium metal batteries, indicating its importance in advancing battery technology (Hagos et al., 2019).

Propriétés

IUPAC Name |

potassium;hexafluoroantimony(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.K.Sb/h6*1H;;/q;;;;;;+1;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKKGPUEJBHVHZ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

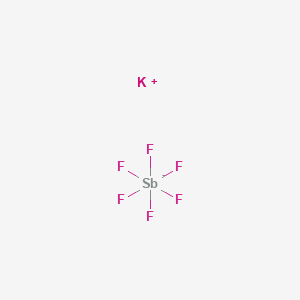

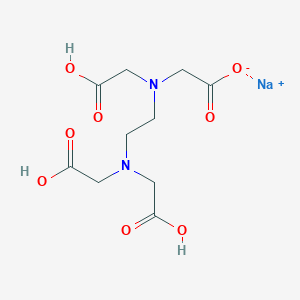

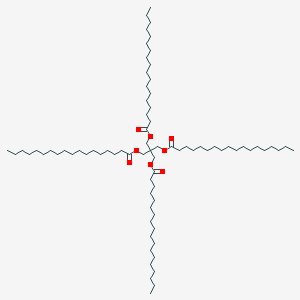

F[Sb-](F)(F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6KSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586923 | |

| Record name | Potassium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.849 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium hexafluoroantimonate | |

CAS RN |

16893-92-8 | |

| Record name | Potassium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hexafluoroantimonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B93928.png)

![[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate](/img/structure/B93939.png)